![molecular formula C19H16FN3O B2579603 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile CAS No. 400087-70-9](/img/structure/B2579603.png)

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

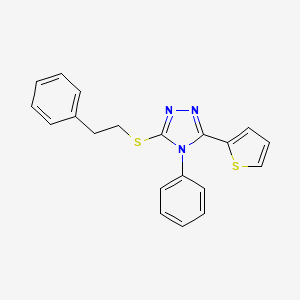

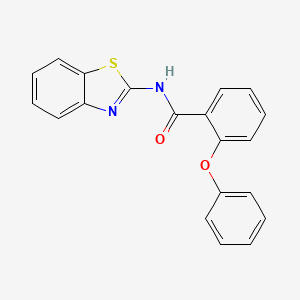

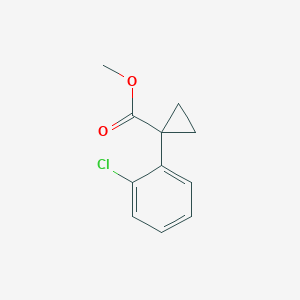

2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile is a chemical compound with the molecular formula C19H16FN3O . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom . The average mass is 321.348 Da and the monoisotopic mass is 321.127747 Da .Scientific Research Applications

Solvent Effects in Morpholine Reactions

Sato Kikumasa et al. (1975) studied the impact of solvents on reactions involving morpholine, highlighting the selectivity of products based on the solvent used. This research is relevant for understanding the behavior of morpholine derivatives, including 2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile, in various solvent environments (Sato Kikumasa et al., 1975).

Morpholine Enamines Chemistry

Colonna et al. (1970) explored the chemistry of morpholine enamines, providing insights into the reactivity and potential applications of compounds containing morpholine structures, such as this compound (Colonna et al., 1970).

Synthesis and Structural Analysis

Tan Bin (2010) focused on synthesizing morpholine derivatives and analyzing their structure, which can inform the synthesis and structural understanding of this compound (Tan Bin, 2010).

Morpholine in Anticoagulant Synthesis

Luo Lingyan et al. (2011) demonstrated the use of morpholine in synthesizing anticoagulants, hinting at the potential medical applications of morpholine derivatives including this compound (Luo Lingyan et al., 2011).

Nucleophilic Substitution in Phenanthridine Synthesis

M. Lysén et al. (2002) studied the nucleophilic substitution in phenanthridine synthesis, which is relevant for understanding reactions involving cyano groups, a key feature of this compound (M. Lysén et al., 2002).

Crystal Structure of Morpholine Derivatives

W. M. Al-Adiwish et al. (2019) reported on the crystal structure of a morpholine derivative, which can contribute to the understanding of the structural properties of similar compounds, including this compound (W. M. Al-Adiwish et al., 2019).

Photocycloaddition of Morpholinoacrylonitrile

H. Memarian et al. (1997) researched the photocycloaddition of morpholinoacrylonitrile, which is relevant for understanding light-induced reactions in compounds like this compound (H. Memarian et al., 1997).

Electrosynthesis of Morpholine Derivatives

Yanan Qiu et al. (2009) focused on the electrosynthesis of morpholine derivatives, a process that could be applied to the synthesis of this compound (Yanan Qiu et al., 2009).

Morpholine in Antidepressant Synthesis

Tao Yuan (2012) synthesized a morpholine derivative with potential antidepressant activities, indicating the possibility of similar applications for this compound (Tao Yuan, 2012).

Cyanamide Formation from Morpholine

J. Wishnok and S. Tannenbaum (1976) investigated the formation of cyanamides from morpholine in human saliva, relevant for understanding the metabolic pathways of compounds like this compound (J. Wishnok & S. Tannenbaum, 1976).

properties

IUPAC Name |

2-(cyano-morpholin-4-yl-phenylmethyl)-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O/c20-18-8-4-7-17(16(18)13-21)19(14-22,15-5-2-1-3-6-15)23-9-11-24-12-10-23/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMNMKMSUWPVTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)(C2=CC=CC=C2)C3=C(C(=CC=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)

![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)

![4-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine hydrochloride](/img/structure/B2579529.png)

![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)

![2-(4-isopropylphenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2579542.png)